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molecular formula C19H24BrNO2 B1398046 tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate CAS No. 879498-90-5

tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Cat. No. B1398046
M. Wt: 378.3 g/mol
InChI Key: NHDARNHWERPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795250B2

Procedure details

To a solution (0.14 M) of tert-butyl-3-cyclohexyl-1H-indole-6-carboxylate in CCl4 was added NBS (1.1 eq.) portionwise over a period of 1 h at RT. The resulting mixture was stirred 2 h at RT, then a saturated aqueous solution of sodium thiosulfate was added and the reaction mixture vigorously stirred for 1 h. EtOAc was then added and the organic layer was separated and washed with a saturated aqueous solution of sodium thiosulfate (3×) then dried over Na2SO4 and evaporated. The residue was purified by silica gel chromatography (Flashmaster Personal, petroleum ether:EtOAc, 20:1) to give the title compound (68%) as a solid. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 1.33-1.39 (m, 3H), 1.54 (s, 9H), 1.65-1.99 (m, 7H), 2.73-2.81 (m, 1H), 7.52 (d, J 7.6, 1H), 7.70 (d, J 77.6, 1H), 7.83 (s, 1H), 11.92 (br s, 1H); MS (ES+) m/z 379 (M+H)+.
Name
tert-butyl-3-cyclohexyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH:17]3[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]3)=[CH:13][NH:14]2)=[CH:10][CH:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:30])C(=O)C1.S([O-])([O-])(=O)=S.[Na+].[Na+].CCOC(C)=O>C(Cl)(Cl)(Cl)Cl>[Br:30][C:13]1[NH:14][C:15]2[C:11]([C:12]=1[CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH:10][CH:9]=[C:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH:16]=2 |f:2.3.4|

Inputs

Step One
Name
tert-butyl-3-cyclohexyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=CC=C2C(=CNC2=C1)C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture vigorously stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium thiosulfate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Flashmaster Personal, petroleum ether:EtOAc, 20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1NC2=CC(=CC=C2C1C1CCCCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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